molecular formula C14H25N5O B7121119 N-tert-butyl-2-(2-tert-butyltetrazol-5-yl)-N-prop-2-enylacetamide

N-tert-butyl-2-(2-tert-butyltetrazol-5-yl)-N-prop-2-enylacetamide

Cat. No.: B7121119
M. Wt: 279.38 g/mol
InChI Key: SEVOOHBICZPDET-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(2-tert-butyltetrazol-5-yl)-N-prop-2-enylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties

Properties

IUPAC Name

N-tert-butyl-2-(2-tert-butyltetrazol-5-yl)-N-prop-2-enylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N5O/c1-8-9-18(13(2,3)4)12(20)10-11-15-17-19(16-11)14(5,6)7/h8H,1,9-10H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVOOHBICZPDET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)CC(=O)N(CC=C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(2-tert-butyltetrazol-5-yl)-N-prop-2-enylacetamide typically involves a multi-step process:

    Formation of Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Alkylation: The tetrazole intermediate is then alkylated using tert-butyl bromide to introduce the tert-butyl group.

    Amidation: The final step involves the reaction of the alkylated tetrazole with N-prop-2-enylacetamide under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(2-tert-butyltetrazol-5-yl)-N-prop-2-enylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted tetrazole derivatives with various functional groups.

Scientific Research Applications

N-tert-butyl-2-(2-tert-butyltetrazol-5-yl)-N-prop-2-enylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(2-tert-butyltetrazol-5-yl)-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-tert-butyl-2-(2-tert-butyltetrazol-5-yl)-N-methylacetamide
  • N-tert-butyl-2-(2-tert-butyltetrazol-5-yl)-N-ethylacetamide
  • N-tert-butyl-2-(2-tert-butyltetrazol-5-yl)-N-propylacetamide

Uniqueness

N-tert-butyl-2-(2-tert-butyltetrazol-5-yl)-N-prop-2-enylacetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its prop-2-enyl group, in particular, may offer unique interactions with molecular targets compared to its analogs.

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